Mycophenolic acid (MPA) is a potent immunosuppressant derived from various Penicillium fungal species. [, ] It acts as a non-competitive, reversible inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of guanosine nucleotides. [] This mechanism primarily affects lymphocytes, impacting their proliferation and function. MPA is widely studied for its applications in organ transplantation, autoimmune diseases, and its potential as an anti-cancer and antiviral agent.
1-Cyclopropane Mycophenolic Acid is a synthetic derivative of Mycophenolic Acid, which is primarily known for its immunosuppressive properties. Mycophenolic Acid is a selective inhibitor of inosine monophosphate dehydrogenase, an enzyme crucial in the de novo synthesis of purine nucleotides. It is widely used in clinical settings to prevent organ rejection in transplant patients and has potential applications in cancer therapy due to its ability to inhibit lymphocyte proliferation.
Mycophenolic Acid was first isolated from the fungus Penicillium brevicompactum and was initially described by Gosio in 1896. Its structure was later elucidated by Clutterbuck and Raistrick. The compound can be synthesized chemically or produced via fermentation processes involving specific fungal strains, with various synthetic methodologies developed over the years to improve yield and efficiency.
1-Cyclopropane Mycophenolic Acid falls under the category of antimetabolite drugs, specifically classified as an immunosuppressant. It is recognized for its ability to selectively target lymphocytes, making it effective in preventing immune responses against transplanted organs.
The synthesis of Mycophenolic Acid, including its cyclopropane derivative, involves multiple steps that can be achieved through both chemical synthesis and biotechnological approaches. The traditional chemical synthesis often employs the Alder-Rickert reaction, which involves the reaction of 1,3-dimethoxy-4,6-dimethyl-1,3-cyclohexadiene with dimethyl acetylenedicarboxylate. This reaction forms a bicyclic adduct that undergoes further transformations to yield Mycophenolic Acid.
Technical Details:
1-Cyclopropane Mycophenolic Acid retains the core structure of Mycophenolic Acid but includes a cyclopropane ring, which may enhance its biological activity or alter its pharmacokinetic properties. The molecular formula for Mycophenolic Acid is C₁₁H₁₄O₃, with a molecular weight of 206.23 g/mol.
The cyclopropane derivative can participate in various chemical reactions typical of substituted aromatic compounds. Key reactions include:
Technical Details:
Mycophenolic Acid exerts its immunosuppressive effects primarily through the inhibition of inosine monophosphate dehydrogenase. This enzyme catalyzes a critical step in the de novo synthesis pathway of purine nucleotides.
The pharmacokinetics of Mycophenolic Acid show that it has a volume of distribution between 54 L (steady state) and 112 L (elimination phase), indicating extensive tissue distribution .
Relevant Data:
Mycophenolic Acid exhibits high protein binding (over 98%) primarily to serum albumin, influencing its pharmacokinetic profile .
1-Cyclopropane Mycophenolic Acid has significant clinical applications:
1-Cyclopropane Mycophenolic Acid (CAS No. 125198-40-5) is a structurally modified derivative of mycophenolic acid (MPA), a naturally occurring immunosuppressant produced by Penicillium fungi. Its molecular formula is C₁₈H₂₂O₆, corresponding to a molecular weight of 334.36 g/mol [7]. The IUPAC name is 3-[2-[(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)methyl]-1-methylcyclopropyl]propanoic acid [2]. This systematic name precisely defines its critical structural features:
The cyclopropane ring introduces significant steric constraints compared to MPA’s linear side chain, influencing its conformational stability and biological interactions [7] [2].
Table 1: Key Identifiers of 1-Cyclopropane Mycophenolic Acid
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂O₆ |
Molecular Weight | 334.36 g/mol |
CAS Number | 125198-40-5 |
IUPAC Name | 3-[2-[(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)methyl]-1-methylcyclopropyl]propanoic acid |
Parent Drug | Mycophenolate Mofetil |
Category | Mycophenolic Acid Intermediate / Drug Impurity Reference Standard |
Sources | [2] [4] [7] |
1-Cyclopropane Mycophenolic Acid is distinguished from other MPA derivatives through its unique cyclopropane ring integrated into the aliphatic chain. Key structural comparisons include:
The cyclopropane ring imposes distinct stereoelectronic effects:
Table 2: Structural Differentiation from Key Mycophenolic Acid Derivatives
Compound | Key Structural Feature | Biological Activity |
---|---|---|
Mycophenolic Acid (MPA) | Unsaturated hexenoic acid side chain | IMPDH inhibitor, Immunosuppressant |
1-Cyclopropane Mycophenolic Acid | 1-Methylcyclopropyl-propanoic acid chain | Non-active analogue |
Mycophenolate Mofetil | 2-Morpholinoethyl ester of MPA | Prodrug of MPA |
Mycophenolic Acid Glucuronide Cyclopropane Analogue | Glucuronide conjugate of cyclopropane MPA analogue | Presumed metabolite |
While explicit spectroscopic data for 1-Cyclopropane Mycophenolic Acid is limited in the search results, its characterization employs standard analytical techniques, as inferred from structural analogs and research contexts [1] [5]:
Research on related fungal metabolites (e.g., penicacid D) underscores the utility of combined NMR and MS for elucidating structurally complex MPA derivatives [5].
Crystallographic data specific to 1-Cyclopropane Mycophenolic Acid is not fully detailed in the available sources. However, insights are drawn from:
The cyclopropane modification likely enhances crystalline packing efficiency due to reduced side-chain flexibility, potentially improving physicochemical properties (e.g., solubility, melting point) for analytical applications [2] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1